
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenoxy moiety, which is further substituted with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of a Williamson ether synthesis, where 4-(hydroxymethyl)phenol is reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. This method provides a straightforward route to the desired ester with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, the purification of the final product can be achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-2-methylpropanoic acid.
Reduction: 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structural features allow for modifications that can lead to compounds with biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic potential. The hydroxymethyl group can be modified to enhance the compound’s pharmacokinetic properties.
Industry: It can be used in the production of specialty chemicals and materials. Its ester functionality makes it useful in polymer chemistry and materials science.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate:
Mthis compound: The methyl ester variant has different physical properties and reactivity compared to the ethyl ester.
2-(4-(hydroxymethyl)phenoxy)-2-methylpropanoic acid: The free acid form of the compound, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C13H18O4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
ethyl 2-[4-(hydroxymethyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C13H18O4/c1-4-16-12(15)13(2,3)17-11-7-5-10(9-14)6-8-11/h5-8,14H,4,9H2,1-3H3 |
Clé InChI |
KXCUDMUMELNXFP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


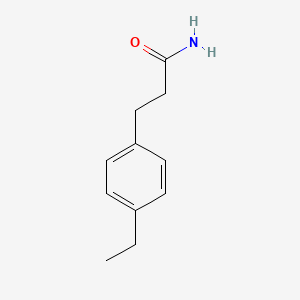
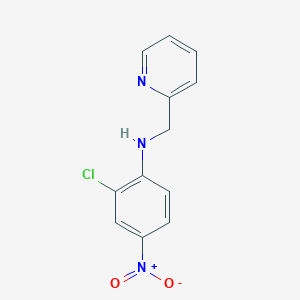
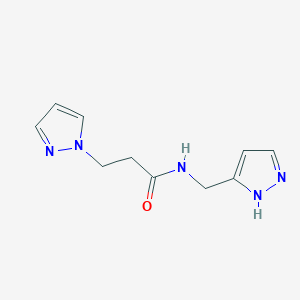
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
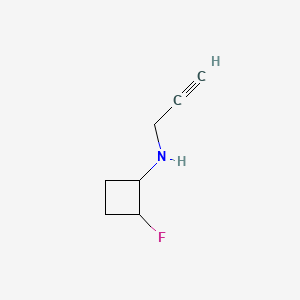
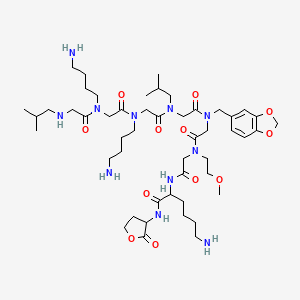
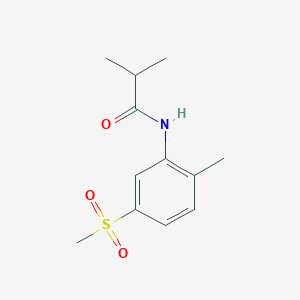
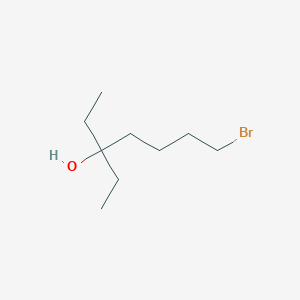
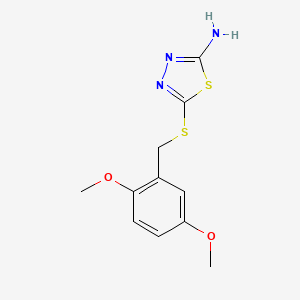
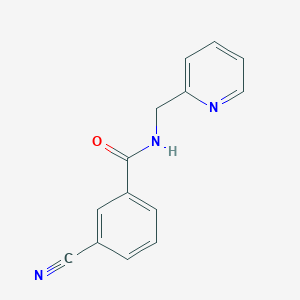
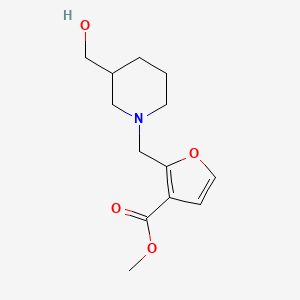
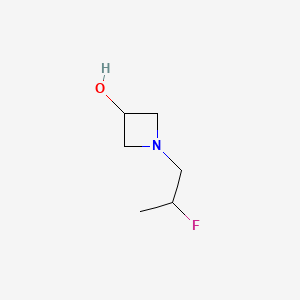

![7-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14901582.png)
